Introduction: A Strategic Building Block in Medicinal Chemistry
Introduction: A Strategic Building Block in Medicinal Chemistry
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)phenyl Isocyanate
This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate, identified by CAS Number 16583-76-9 .[1][2][3][4][5] It is intended for researchers, medicinal chemists, and drug development professionals who utilize specialized reagents in the synthesis of novel therapeutic agents. This document delves into the compound's chemical properties, synthesis, core reactivity, applications in drug design, and critical safety protocols, grounded in established scientific principles.
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is a highly reactive aromatic isocyanate that serves as a crucial building block in organic synthesis. Its utility is magnified by the presence of the trifluoromethyl (-CF₃) group, a motif that has become a cornerstone in modern drug design.[6][7] The strategic incorporation of a -CF₃ group can profoundly enhance the therapeutic potential of a molecule by improving metabolic stability, increasing lipophilicity (which can aid in crossing biological membranes), and augmenting binding affinity to target proteins.[6][7][8]
The isocyanate functional group (-N=C=O) is an electrophilic powerhouse, readily reacting with a wide range of nucleophiles to form stable covalent bonds. This reactivity allows chemists to couple the 2-chloro-6-(trifluoromethyl)phenyl moiety to other molecular fragments, making it an invaluable tool in the construction of complex and biologically active compounds.
Chemical Properties and Specifications
The fundamental properties of this reagent are summarized below. Researchers should always refer to the Certificate of Analysis for lot-specific data.[1]
| Property | Value | Source(s) |
| CAS Number | 16583-76-9 | [1][2][9] |
| Molecular Formula | C₈H₃ClF₃NO | [1][3] |
| Molecular Weight | 221.56 g/mol | [1][3] |
| Synonym | 1-Chloro-2-isocyanato-3-(trifluoromethyl)benzene | [3] |
| Density | 1.489 g/mL at 25 °C (lit.) | [2] |
| Appearance | Colorless to white liquid or solid | [10][11] |
| Purity | Typically ≥96-97% | [9][11] |
Synthesis and Core Reactivity
Synthetic Pathway
The most common and industrially scalable method for synthesizing aryl isocyanates involves the phosgenation of the corresponding aniline. In this case, 2-chloro-6-(trifluoromethyl)aniline serves as the precursor. For laboratory-scale synthesis, triphosgene, a safer solid substitute for phosgene gas, is typically employed in an inert solvent like dichloromethane (DCM) or toluene, often in the presence of a non-nucleophilic base.[12][13]
The workflow is a self-validating system: the reaction progress can be monitored by the disappearance of the aniline starting material (via TLC or LC-MS) and the appearance of the isocyanate, which can be confirmed by IR spectroscopy (a strong, sharp absorption near 2270 cm⁻¹).
Caption: Proposed synthesis of the target isocyanate via phosgenation.
Fundamental Reactivity of the Isocyanate Group
The carbon atom in the isocyanate group is highly electrophilic and is the primary site of nucleophilic attack. This predictable reactivity is the foundation of its utility in synthesis.
-
With Alcohols (ROH): Forms stable carbamate linkages. This is a cornerstone reaction in polyurethane chemistry and is widely used in drug synthesis to link molecular fragments.
-
With Amines (RNH₂): Reacts rapidly to form urea derivatives. This is often the fastest reaction of isocyanates and is critical for building complex molecules.
-
With Water (H₂O): Hydrolyzes to form an unstable carbamic acid, which then decomposes to the corresponding aniline (2-chloro-6-(trifluoromethyl)aniline) and carbon dioxide gas. This highlights the critical need for anhydrous reaction conditions.[14]
-
Dimerization: In the absence of a potent nucleophile, isocyanates can dimerize, particularly upon heating, to form a uretidinedione ring.[15]
Caption: Key reactions of the isocyanate functional group.
Applications in Drug Discovery
The trifluoromethylphenyl motif is prevalent in numerous FDA-approved drugs and clinical candidates.[8][16] Its inclusion is a deliberate strategy to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 2-Chloro-6-(trifluoromethyl)phenyl isocyanate provides a direct route to install this specific, sterically hindered, and electronically modified phenyl ring into a molecule.
A prime example of this strategy involves the synthesis of the anticancer drug Sorafenib, which utilizes the related building block 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form a critical urea linkage.[12][16] This demonstrates the industrial and pharmaceutical relevance of this class of reagents.
Experimental Protocol: General Procedure for Urea Synthesis
This protocol provides a self-validating system for coupling the isocyanate with a primary amine, a common step in fragment-based drug discovery.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine starting material (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side-product formation.
-
Addition: Add 2-Chloro-6-(trifluoromethyl)phenyl isocyanate (1.05 eq), either neat or as a solution in anhydrous DCM, dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. The reaction is self-validating; completion is typically indicated by the full consumption of the limiting reagent (amine), which can be checked by TLC or LC-MS.
-
Workup: Upon completion, the solvent can be removed under reduced pressure. The resulting crude urea product is often a solid that can be purified by recrystallization or silica gel chromatography.
Predicted Spectral Data Analysis
While a specific public spectrum for this exact isomer may be limited, its spectral characteristics can be confidently predicted based on its structure and data from analogous compounds.[17][18][19]
-
¹H NMR: The aromatic region will display a complex multiplet pattern corresponding to the three protons on the phenyl ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and isocyanate groups.
-
¹³C NMR: Key signals include the isocyanate carbon (~125-135 ppm), the aromatic carbons, and the trifluoromethyl carbon, which will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF).
-
IR Spectroscopy: The most prominent and diagnostic signal will be a very strong, sharp absorption band in the range of 2250-2275 cm⁻¹. This peak is characteristic of the N=C=O asymmetric stretching vibration and serves as an unambiguous indicator of the isocyanate group's presence.
Handling, Storage, and Safety Protocols
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is a hazardous chemical that requires strict safety protocols. It is classified as toxic, an irritant, and a potential respiratory sensitizer.[20]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[20][21] Facilities should be equipped with an eyewash station and a safety shower.[21]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash-resistant safety goggles and a face shield.[22]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should not be allowed out of the workplace.[20][22]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK).[23][22]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[21] Do not breathe vapors or mists.[20] It is a lachrymator (a substance that causes tearing).[20] Use in a well-ventilated area is paramount.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[21][22] It is moisture-sensitive and should be stored under an inert gas (e.g., Nitrogen or Argon) to prevent degradation.[10] Recommended storage is often refrigerated (0-10°C).[24]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[20]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[20]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[20]
References
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2-Chloro-6-(trifluoromethyl)phenyl isocyanate | C8H3 Cl F3 N O - BuyersGuideChem. [Link]
-
2-CHLORO-6-(TRIFLUOROMETHYL)PHENYL ISOCY ANATE, 97% - Research Scientific. [Link]
-
2-(Chloromethyl)phenyl isocyanate | C8H6ClNO | CID 3462650 - PubChem. [Link]
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google P
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]
-
The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]
-
Phenylisocyanate - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
2-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | Georganics. [Link]
-
Reaction scheme for the cyclodimerization of phenyl isocyanate. - ResearchGate. [Link]
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